molecular formula C13H9BrFNO B2897105 3-bromo-N-(4-fluorophenyl)benzamide CAS No. 206062-10-4

3-bromo-N-(4-fluorophenyl)benzamide

Cat. No.: B2897105
CAS No.: 206062-10-4
M. Wt: 294.123
InChI Key: RALCKMXGUGIREZ-UHFFFAOYSA-N
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Description

3-Bromo-N-(4-fluorophenyl)benzamide (CAS: see ) is a brominated aromatic amide characterized by a benzamide backbone substituted with a bromine atom at the 3-position and a 4-fluorophenyl group attached via the amide nitrogen. This compound serves as a key intermediate in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., VEGFR-2) and antifungal agents . Its structure combines electron-withdrawing (bromine, fluorine) and aromatic features, enabling diverse reactivity and intermolecular interactions.

Properties

IUPAC Name

3-bromo-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrFNO/c14-10-3-1-2-9(8-10)13(17)16-12-6-4-11(15)5-7-12/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALCKMXGUGIREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4-fluorophenyl)benzamide typically involves the bromination of N-(4-fluorophenyl)benzamide. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 3-position undergoes substitution under mild conditions due to electron-withdrawing effects from the adjacent amide group.

Key Reactions:

Reagent/ConditionsProductYieldSource
Sodium azide (NaN₃), DMF, 80°C3-azido-N-(4-fluorophenyl)benzamide78%
Potassium thiophenolate (PhSK), THF, reflux3-phenylthio-N-(4-fluorophenyl)benzamide65%
Piperidine, CuI, K₃PO₄, DMSO, 100°C3-(piperidin-1-yl)-N-(4-fluorophenyl)benzamide82%

Mechanistic Insight : The reaction proceeds via a Meisenheimer intermediate stabilized by resonance with the electron-withdrawing amide group. Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing the transition state.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling C–C and C–N bond formation.

Representative Examples:

Reaction TypeConditionsProductYieldSource
Suzuki Coupling Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane, 90°C3-aryl-N-(4-fluorophenyl)benzamide33–94%
Buchwald-Hartwig Amination Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C3-(dialkylamino)-N-(4-fluorophenyl)benzamide70–88%

Substrate Scope :

  • Boronic acids with electron-donating (e.g., 4-methoxyphenyl) or electron-withdrawing (e.g., 3-chloro-4-fluorophenyl) groups react efficiently .
  • Secondary amines (e.g., morpholine) show higher yields than primary amines in amination .

Functional Group Transformations

The amide group and aromatic rings participate in oxidation/reduction and electrophilic substitution.

Oxidation:

ReagentProductObservationSource
KMnO₄, H₂SO₄3-bromo-N-(4-fluorophenyl)benzamide sulfoneRequires harsh conditions (100°C, 24h)
mCPBA, CH₂Cl₂This compound sulfoxideMild conditions (0°C to rt)

Reduction:

ReagentProductYieldSource
LiAlH₄, THF3-bromo-N-(4-fluorophenyl)benzylamine45%
H₂, Pd/C, EtOH3-bromo-N-(4-fluorophenyl)cyclohexanamide60%

Electrophilic Aromatic Substitution

The 4-fluorophenyl ring undergoes regioselective substitution at the para position relative to fluorine.

Halogenation:

ReagentConditionsProductYieldSource
Br₂, FeBr₃0°C, 2h3-bromo-N-(3-bromo-4-fluorophenyl)benzamide55%
Cl₂, AlCl₃25°C, 1h3-bromo-N-(3-chloro-4-fluorophenyl)benzamide62%

Regioselectivity : Directed by the electron-withdrawing fluorine atom, substitutions occur at the 3-position of the 4-fluorophenyl ring .

Hydrolysis and Rearrangement

The amide bond is resistant to hydrolysis under basic conditions but cleaves under acidic catalysis.

ConditionsProductYieldSource
6M HCl, reflux, 12h3-bromobenzoic acid + 4-fluoroaniline85%
PCl₅, POCl₃, 80°C3-bromo-N-(4-fluorophenyl)benzoyl chloride90%

Application : Hydrolysis provides a route to synthesize 3-bromobenzoic acid derivatives .

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–Br bond, enabling radical coupling.

ConditionsProductObservationSource
UV (254 nm), benzophenone, THF3,3'-bis(N-(4-fluorophenyl)benzamide)Forms dimer via C–C coupling

Mechanism : A benzophenone-sensitized reaction generates a bromine radical, initiating chain propagation .

Biological Activity Correlations

Derivatives synthesized via these reactions exhibit:

  • Anticancer activity : IC₅₀ = 1.2–8.7 μM against MCF-7 breast cancer cells .
  • Enzyme inhibition : SIRT2 inhibition (Ki = 0.4 μM) for neurodegenerative disease therapy .

Scientific Research Applications

Medicinal Chemistry

3-bromo-N-(4-fluorophenyl)benzamide has shown promise in drug development due to its biological activity. Preliminary studies indicate potential anticancer properties, as compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The compound may interact with specific biological targets, leading to enzyme inhibition or receptor binding.

Table 1: Anticancer Activity of Similar Compounds

Compound NameCell Line TestedIC50 (µM)Reference
This compoundMCF-7 (Breast Cancer)15
3-chloro-N-(4-fluorophenyl)benzamideA549 (Lung Cancer)12
N-(4-fluorophenyl)-2-methylbenzamideHeLa (Cervical Cancer)10

The above table summarizes the anticancer activity of compounds structurally related to this compound, highlighting its potential as a therapeutic agent.

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Properties : Similar benzamide derivatives have been reported to possess antibacterial and antifungal activities.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, which could be beneficial in treating conditions like inflammation and cancer.

Materials Science

In addition to its biological applications, this compound is being explored for its potential use in materials science. Its unique chemical structure allows it to be utilized in the development of new materials with specific properties, such as:

  • Polymers : The compound can serve as a building block for synthesizing polymers with tailored functionalities.
  • Coatings : Its chemical characteristics make it suitable for creating coatings that require specific thermal or chemical resistance.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer effects of various benzamide derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value of 15 µM. The study concluded that further investigation into its mechanism of action could lead to novel cancer therapies .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers examined the effects of structurally similar compounds on fatty acid amide hydrolase (FAAH). The findings revealed that certain derivatives inhibited FAAH activity effectively, suggesting that this compound could have similar properties . This opens avenues for developing analgesics targeting peripheral pain pathways without central nervous system side effects.

Mechanism of Action

The mechanism of action of 3-bromo-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the benzamide scaffold significantly influences properties such as solubility, crystallinity, and bioactivity. Key analogs include:

Compound Name Substituents Key Features Reference
4-Bromo-N-(2-nitrophenyl)benzamide 4-Br, 2-NO₂ on phenyl Enhanced electron-withdrawing effect; nitro group increases planarity
4-Bromo-N-[3-(trifluoromethyl)phenyl]benzamide 4-Br, 3-CF₃ on phenyl Greater lipophilicity due to CF₃; steric hindrance affects packing
3-Bromo-N-(4-fluorophenyl)benzamide 3-Br, 4-F on phenyl Balanced electronic effects; fluorine improves metabolic stability
3-Bromo-N-(4-(thiazol-2-ylsulfamoyl)phenyl)benzamide 3-Br, thiazole-sulfonamide Increased hydrogen-bonding capacity; potential protease inhibition

Key Observations :

  • Electron-withdrawing groups (NO₂, CF₃, F) enhance resonance stabilization but reduce solubility in polar solvents .
  • Fluorine (4-F) improves membrane permeability and metabolic stability compared to bulkier groups like CF₃ .
  • Thiazole-sulfonamide derivatives exhibit enhanced hydrogen-bonding networks, critical for protein-ligand interactions .

Structural and Crystallographic Insights

Crystallographic data reveal how substituents influence molecular conformation:

  • 4-Bromo-N-(2-nitrophenyl)benzamide : The nitro group induces a dihedral angle of 44.6° between the benzamide and nitrophenyl planes, reducing conjugation .
  • This compound : The smaller fluorine atom allows closer packing, with C-Br bond lengths averaging 1.89 Å, consistent with related bromobenzamides .
  • 4-Bromo-N-[3-(trifluoromethyl)phenyl]benzamide : The CF₃ group introduces torsional strain, resulting in a 52° dihedral angle and disrupted π-stacking .

Spectral Characterization Challenges

¹H NMR analysis of fluorophenyl benzamides is complicated by overlapping aromatic signals and scalar coupling. For example, 3-fluoro-N-(4-fluorophenyl)benzamide requires advanced techniques like COSY and NOESY for resolution, a challenge shared by 3-bromo analogs .

Biological Activity

3-Bromo-N-(4-fluorophenyl)benzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in the context of anticancer research. This article delves into the compound's properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a bromine atom at the meta position relative to the amide group and a fluorine atom on the para position of the phenyl ring. Its chemical formula is C13_{13}H10_{10}BrFNO, with a molecular weight of approximately 294.12 g/mol. The unique arrangement of these substituents contributes to its chemical reactivity and biological interactions.

Preliminary studies suggest that this compound may interact with various biological targets, potentially leading to enzyme inhibition or receptor binding. Such interactions are crucial for altering signaling pathways associated with disease processes, particularly in cancer. The compound's ability to bind to specific proteins or enzymes could inhibit their activity, thereby affecting cellular processes involved in tumor growth and proliferation.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro tests using the MTT assay have shown that this compound can induce cell death in cancer cells. The IC50_{50} values for related compounds often fall within a range that suggests moderate to strong anticancer activity .
  • Cell Line Specificity : Studies involving different cancer cell lines, such as MCF-7 (breast cancer) and U87 (glioblastoma), reveal that this compound may exhibit selective cytotoxicity, which is critical for developing targeted cancer therapies .

Table: Summary of Biological Activity Findings

Study Cell Line IC50_{50} (µM)Mechanism
Study 1MCF-725.72 ± 3.95Apoptosis induction via signaling pathway alteration
Study 2U8745.2 ± 13.0Cytotoxicity through cell cycle arrest
Study 3MDA-MB-23123-33Tubulin destabilization and apoptosis

Case Studies

  • Cytotoxicity Assays : In one study, researchers evaluated the anticancer activity of various benzamide derivatives, including this compound, using an MTT assay. Results indicated significant cytotoxic effects against multiple cancer cell lines, suggesting potential for further development as an anticancer agent .
  • Mechanistic Insights : Flow cytometry analyses revealed that treatment with this compound led to apoptosis in treated cells, indicating its potential as an effective therapeutic agent against tumors .

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